Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to a class of molecules known as pyrazolo[3,4-d]pyrimidines . These compounds are known for their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of such compounds involves the design and creation of a series of novel triazole-pyrimidine-based compounds . The process is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are common in many biologically active compounds and are often used in the design of new drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . Unfortunately, the specific reactions for the synthesis of “this compound” are not detailed in the available resources.Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, such as cdk2 . This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within certain cell types .
Biochemical Pathways
Similar compounds have been found to affect cell cycle progression, leading to a growth arrest at the g0-g1 stage . This suggests that the compound may interact with pathways involved in cell cycle regulation.
Pharmacokinetics
The synthesis of similar compounds has been described as a catalyst-free, additive-free, and eco-friendly method, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines . This suggests that the compound may have potential antiproliferative effects.
Action Environment
The synthesis of similar compounds has been described as an atom-economical, one-pot, three-step cascade process , suggesting that these compounds may be stable under a variety of conditions.
Future Directions
The future directions for research on this compound could involve further exploration of its pharmacological effects, optimization of its synthesis process, and investigation of its potential applications in medicine . The potential development of these compounds as neuroprotective and anti-neuroinflammatory agents is particularly promising .
Biochemical Analysis
Biochemical Properties
Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been found to exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
In cellular studies, this compound has shown cytotoxic activities against various cell lines . It has been found to significantly inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . The compound may bind to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This could result in changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
Given its inhibitory effects on CDK2, it is plausible that the compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is plausible that the compound may interact with enzymes or cofactors involved in cell cycle regulation .
Properties
IUPAC Name |
benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-13-17(19(26)27-11-14-7-3-2-4-8-14)18(15-9-5-6-10-16(15)21)25-20(24-13)22-12-23-25/h2-10,12,18H,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZNLJTNKZRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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